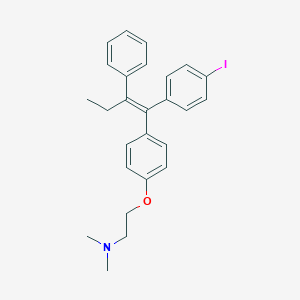
4-Iodotamoxifen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodotamoxifen is a synthetic derivative of tamoxifen, which is a selective estrogen receptor modulator (SERM) that has been widely used in the treatment of estrogen receptor-positive breast cancer. 4-Iodotamoxifen, on the other hand, is a potent antagonist of the estrogen receptor (ER) and has been used in numerous scientific research studies as a tool to investigate the role of estrogen signaling in various physiological and pathological processes.
Wirkmechanismus
4-Iodotamoxifen acts as an antagonist of the estrogen receptor by binding to the receptor and preventing estrogen from binding. This results in a decrease in estrogen signaling and downstream effects on gene expression and cellular function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-iodotamoxifen depend on the specific tissue and cell type being studied. In breast cancer cells, 4-iodotamoxifen has been shown to inhibit cell proliferation and induce apoptosis. In bone cells, it has been shown to increase bone density and prevent bone loss. In cardiovascular cells, it has been shown to improve endothelial function and reduce inflammation. In brain cells, it has been shown to promote neuroprotection and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-iodotamoxifen in lab experiments is its high potency and specificity for the estrogen receptor. This allows for precise manipulation of estrogen signaling in a variety of cell types. However, one limitation is that it can be difficult to obtain pure 4-iodotamoxifen, which can affect the reproducibility of experiments.
Zukünftige Richtungen
There are numerous future directions for research involving 4-iodotamoxifen. One area of interest is investigating its potential therapeutic applications in diseases such as osteoporosis, cardiovascular disease, and neurodegenerative disorders. Additionally, there is ongoing research into the development of novel 4-Iodotamoxifens that may have improved potency and selectivity compared to 4-iodotamoxifen. Finally, there is interest in studying the effects of 4-iodotamoxifen on non-estrogen receptor signaling pathways, which may provide new insights into its mechanism of action.
Synthesemethoden
The synthesis of 4-iodotamoxifen involves the substitution of the hydroxyl group in tamoxifen with an iodine atom. This reaction is typically carried out using iodine and an oxidizing agent such as iodine monochloride or iodine pentoxide. The resulting product is then purified using chromatography techniques to obtain pure 4-iodotamoxifen.
Wissenschaftliche Forschungsanwendungen
4-Iodotamoxifen has been widely used in scientific research as a tool to investigate the role of estrogen signaling in various physiological and pathological processes. It has been used to study the effects of estrogen signaling on cell proliferation, differentiation, and apoptosis in breast cancer cells. Additionally, it has been used to investigate the role of estrogen signaling in bone metabolism, cardiovascular function, and brain development.
Eigenschaften
CAS-Nummer |
116057-68-2 |
|---|---|
Produktname |
4-Iodotamoxifen |
Molekularformel |
C26H28INO |
Molekulargewicht |
497.4 g/mol |
IUPAC-Name |
2-[4-[(Z)-1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H28INO/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(27)15-11-21)22-12-16-24(17-13-22)29-19-18-28(2)3/h5-17H,4,18-19H2,1-3H3/b26-25+ |
InChI-Schlüssel |
BSZGETWFQDIDDX-OCEACIFDSA-N |
Isomerische SMILES |
CC/C(=C(\C1=CC=C(C=C1)OCCN(C)C)/C2=CC=C(C=C2)I)/C3=CC=CC=C3 |
SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)I)C3=CC=CC=C3 |
Kanonische SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)I)C3=CC=CC=C3 |
Synonyme |
2-(4-(1-(4-iodophenyl)-2-phenyl-1-butenyl)phenoxy)-N,N-dimethylethylamine 4-iodo-tamoxifen 4-iodotamoxifen |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



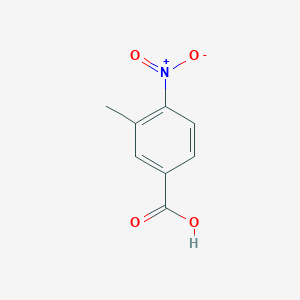
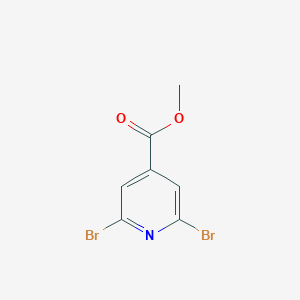
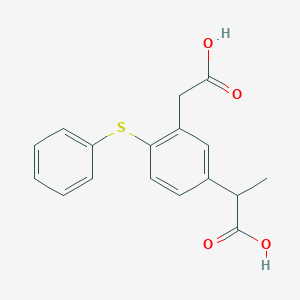
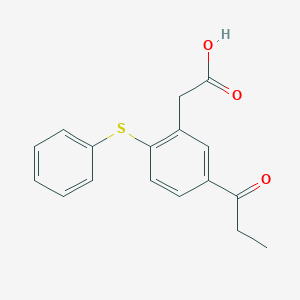
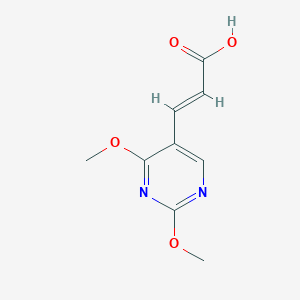

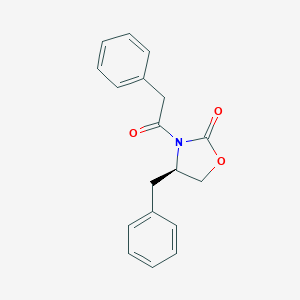

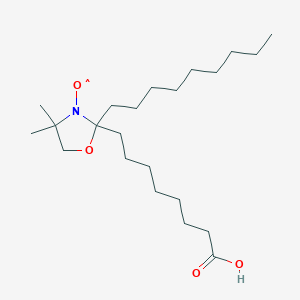
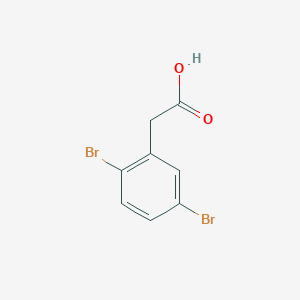
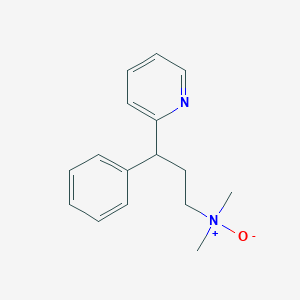
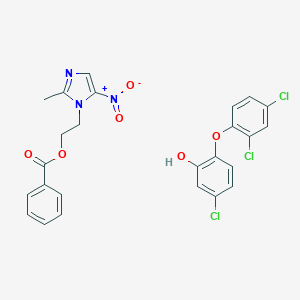

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)